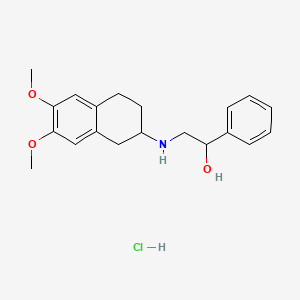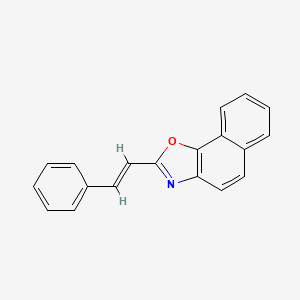
2-(2-Phenylethenyl)naphth(2,1-d)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethenyl)naphth(2,1-d)oxazole is a chemical compound with the molecular formula C19H13NO. It belongs to the class of naphthoxazoles, which are known for their diverse applications in various fields such as chemistry, biology, and materials science . This compound is characterized by a naphthalene ring fused to an oxazole ring, with a phenylethenyl group attached to the naphthalene ring.
準備方法
The synthesis of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions generally include the use of a suitable solvent and a controlled temperature to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
2-(2-Phenylethenyl)naphth(2,1-d)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TEMPO, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the naphthalene or oxazole rings, often using halogenating agents or nucleophiles.
Electrophilic Substitution: This includes reactions like nitration, bromination, sulfonation, formylation, and acylation.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-Phenylethenyl)naphth(2,1-d)oxazole has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form radical adducts with naphthalenone radicals, which serve as key intermediates in various reactions . The electron paramagnetic resonance (EPR) and 18O-labeled experiments have provided insights into these mechanisms, highlighting the role of radical intermediates in its activity.
類似化合物との比較
2-(2-Phenylethenyl)naphth(2,1-d)oxazole can be compared with other naphthoxazole derivatives, such as:
2-(2-Thienyl)naphtho[2,1-d]oxazole: This compound has a thiophene ring instead of a phenylethenyl group and undergoes similar electrophilic substitution reactions.
2-Phenylnaphtho[1,2-d][1,3]oxazole: This compound has a different substitution pattern on the naphthalene ring and exhibits distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
CAS番号 |
10110-26-6 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
2-[(E)-2-phenylethenyl]benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C19H13NO/c1-2-6-14(7-3-1)10-13-18-20-17-12-11-15-8-4-5-9-16(15)19(17)21-18/h1-13H/b13-10+ |
InChIキー |
QIIWAAMGCOJPRF-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C4=CC=CC=C4C=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(O2)C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


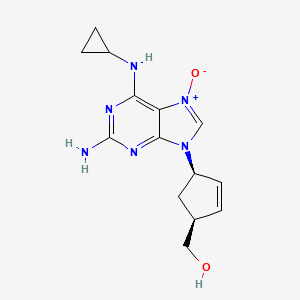


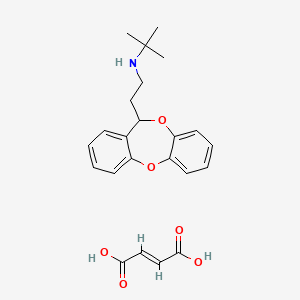
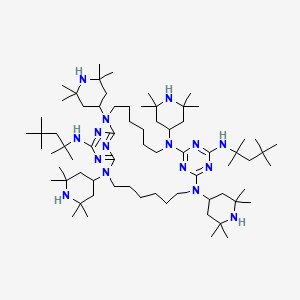
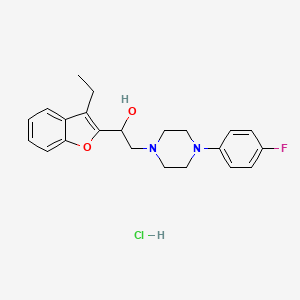
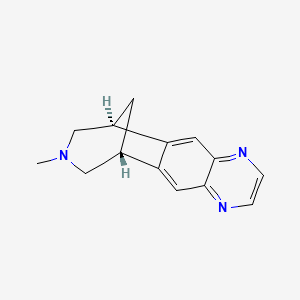
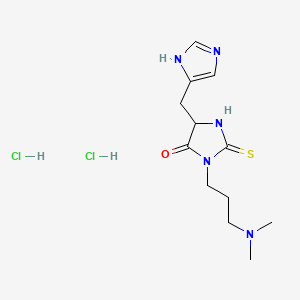
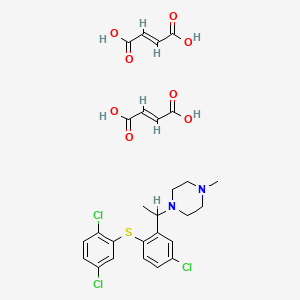
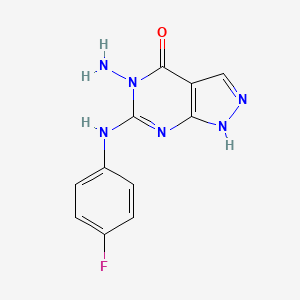
![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)


